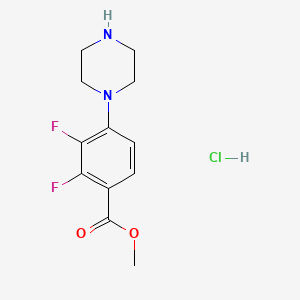

Methyl2,3-difluoro-4-(piperazin-1-yl)benzoatehydrochloride

Description

Methyl 2,3-difluoro-4-(piperazin-1-yl)benzoate hydrochloride is a piperazine-containing benzoate derivative with a difluorinated aromatic ring. The hydrochloride salt form improves aqueous solubility, a critical factor for bioavailability in drug development.

Properties

Molecular Formula |

C12H15ClF2N2O2 |

|---|---|

Molecular Weight |

292.71 g/mol |

IUPAC Name |

methyl 2,3-difluoro-4-piperazin-1-ylbenzoate;hydrochloride |

InChI |

InChI=1S/C12H14F2N2O2.ClH/c1-18-12(17)8-2-3-9(11(14)10(8)13)16-6-4-15-5-7-16;/h2-3,15H,4-7H2,1H3;1H |

InChI Key |

VLCGGMRWSTTXRN-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=C(C(=C(C=C1)N2CCNCC2)F)F.Cl |

Origin of Product |

United States |

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The preparation of methyl 2,3-difluoro-4-(piperazin-1-yl)benzoate hydrochloride typically involves nucleophilic aromatic substitution or coupling reactions where a fluorinated benzoate ester is functionalized with a piperazine group, followed by conversion to the hydrochloride salt for stability and isolation.

Reported Synthetic Procedures

While direct literature specifically detailing the synthesis of methyl 2,3-difluoro-4-(piperazin-1-yl)benzoate hydrochloride is sparse, closely related compounds and analogs provide a reliable framework for its preparation. The synthetic approach can be inferred and adapted from methods used for similar piperazinyl benzoate esters.

Ester Formation and Piperazine Substitution

- Starting Materials: Methyl 2,3-difluoro-4-chlorobenzoate or methyl 2,3-difluoro-4-hydroxybenzoate derivatives.

- Reagents: Piperazine or substituted piperazines.

- Conditions: The reaction is typically carried out in polar aprotic solvents such as acetonitrile or dimethylformamide (DMF) under reflux or elevated temperatures to facilitate nucleophilic substitution of the halogen or hydroxy group by the piperazine nitrogen.

Hydrochloride Salt Formation

- The free base methyl 2,3-difluoro-4-(piperazin-1-yl)benzoate is treated with hydrochloric acid or hydrogen chloride gas in an appropriate solvent (e.g., ethanol or ethyl acetate) to precipitate the hydrochloride salt.

- This step enhances the compound’s stability, crystallinity, and purity for isolation.

Detailed Example from Analogous Compound Preparation

Data from the preparation of methyl 4-(2-(piperidin-1-yl)ethoxy)benzoate hydrochloride, a structurally related compound, provides a practical template:

| Step | Reaction Conditions | Yield (%) | Notes |

|---|---|---|---|

| Nucleophilic substitution of methyl 4-hydroxybenzoate with beta-chloroethylpiperidine hydrochloride | Heated at 110–125 °C in amyl acetate or isopropyl acetate with potassium carbonate as base for 4.5–20 hours | 90.6–95.3% | Complete consumption of starting ester confirmed by HPLC |

| Aqueous workup and phase separation | Addition of deionized water, separation of organic and aqueous layers | - | Removal of inorganic salts and impurities |

| Hydrochloride salt formation | Treatment of organic phase with aqueous hydrochloric acid, reflux for 5–48 hours | - | Precipitation of hydrochloride salt |

| Isolation and purification | Cooling, filtration, acetone washing, drying under vacuum | - | High purity product with >99% potency by HPLC |

This procedure demonstrates the importance of controlled temperature, reaction time, and solvent choice in achieving high yields and purity, which can be extrapolated to the synthesis of methyl 2,3-difluoro-4-(piperazin-1-yl)benzoate hydrochloride.

Reaction Optimization Parameters

- Base Selection: Potassium carbonate is preferred for neutralizing hydrochloride salts and facilitating substitution.

- Solvent Choice: Amyl acetate and isopropyl acetate provide good solubility and reaction medium.

- Temperature: Elevated temperatures (75–125 °C) accelerate substitution but require monitoring to avoid decomposition.

- Reaction Time: Prolonged reflux (up to 20 hours) ensures complete conversion.

- Purification: Recrystallization from acetone after salt formation enhances purity.

Data Tables Summarizing Preparation Conditions

| Parameter | Typical Range/Value | Effect on Outcome |

|---|---|---|

| Starting ester | Methyl 2,3-difluoro-4-chlorobenzoate | Determines substitution site |

| Piperazine equivalent | 1.0–1.2 molar equivalents | Ensures complete substitution |

| Base | Potassium carbonate (1.2 eq) | Neutralizes acid, promotes reaction |

| Solvent | Amyl acetate, isopropyl acetate | Good solubility, facilitates reaction |

| Temperature | 110–125 °C | Optimal for nucleophilic substitution |

| Reaction time | 4.5–20 hours | Ensures full conversion |

| Hydrochloric acid | 8N aqueous HCl | Converts free base to hydrochloride salt |

| Reflux time (salt formation) | 5–48 hours | Completes salt precipitation |

| Yield | 90–95% | High efficiency with optimized conditions |

| Purity (HPLC) | >99% | High purity product |

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The piperazine ring and fluorine substituents enable regioselective substitution:

-

Aromatic Fluorine Displacement :

The ortho- and para-fluorine atoms (relative to the ester group) undergo nucleophilic aromatic substitution (SNAr) with amines, alkoxides, or thiols. For example:Yields range from 60–90% depending on steric and electronic factors .

-

Piperazine Alkylation :

The secondary amine in the piperazine ring reacts with alkyl halides (e.g., methyl iodide, benzyl bromide) under basic conditions (KCO) to form tertiary amines .

Hydrolysis of the Ester Group

The methyl ester is hydrolyzed to the carboxylic acid under acidic or basic conditions:

-

Basic Hydrolysis :

-

Acidic Hydrolysis :

HCl (conc.) in refluxing ethanol affords the carboxylic acid in 85–95% yield .

Oxidation and Reduction

-

Piperazine Oxidation :

The piperazine ring undergoes oxidation with mCPBA (meta-chloroperbenzoic acid) to form an N-oxide, enhancing water solubility . -

Ester Reduction :

LiAlH reduces the ester to a primary alcohol (→ 2,3-difluoro-4-(piperazin-1-yl)benzyl alcohol).

Cross-Coupling Reactions

The aromatic system participates in Pd-catalyzed couplings:

-

Suzuki–Miyaura Coupling :

The 3-fluoro substituent is replaced by aryl/heteroaryl groups using Pd(PPh) and arylboronic acids .

Cyclocondensation Reactions

The ester and piperazine moieties facilitate heterocycle formation:

-

Quinazolinone Synthesis :

Reaction with amidines or urea derivatives under thermal conditions yields fused pyrimidine systems .

Salt Formation and Acid-Base Reactivity

-

The hydrochloride salt dissociates in aqueous solutions (pH < 4), releasing the free base.

-

Deprotonation of the piperazine NH occurs at pH > 9, enabling further functionalization .

Key Mechanistic Insights

-

Electronic Effects : The electron-withdrawing fluorine atoms activate the aromatic ring for SNAr but deactivate it toward electrophilic substitution .

-

Steric Hindrance : Bulky nucleophiles preferentially attack the para-fluorine due to reduced steric crowding .

Stability and Degradation Pathways

-

Hydrolytic Degradation : The ester hydrolyzes slowly in neutral aqueous solutions (t ≈ 72 hours at 25°C) but rapidly under acidic/basic conditions.

-

Thermal Stability : Decomposes above 200°C via cleavage of the piperazine ring .

This compound’s reactivity profile makes it valuable for synthesizing pharmaceuticals, agrochemicals, and functional materials. Its applications are enhanced by tunable substitution patterns and compatibility with diverse reaction conditions .

Scientific Research Applications

Methyl 2,3-difluoro-4-(piperazin-1-yl)benzoate hydrochloride has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential antimicrobial and antifungal properties.

Medicine: Investigated for its potential use as an antipsychotic or antiviral agent.

Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 2,3-difluoro-4-(piperazin-1-yl)benzoate hydrochloride involves its interaction with specific molecular targets. In medicinal applications, it may act on neurotransmitter receptors or enzymes, modulating their activity and leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Comparison

The compound shares structural similarities with several piperazine-linked benzoate or phenyl derivatives, differing primarily in substituents, aromatic systems, and functional groups. Key comparisons include:

Key Observations :

- Electron-Withdrawing Groups: The 2,3-difluoro substitution in the target compound increases electronegativity compared to non-halogenated analogs like C1.

- Salt Forms : The hydrochloride salt enhances solubility relative to free bases (e.g., 3-(4-methylpiperazin-1-yl)benzoic acid, which lacks a salt).

- Aromatic Systems: Quinoline-containing analogs (C1–C7) exhibit higher molecular weights and lipophilicity due to the fused heterocyclic ring.

Pharmacological and Functional Comparisons

While direct activity data for the target compound are unavailable, inferences can be drawn from analogs:

- Anti-Inflammatory Potential: Piperazine derivatives in showed H3R/H4R receptor modulation, suggesting possible anti-inflammatory applications for the target compound.

- Antimicrobial Activity : Ofloxacin analogs () highlight the role of piperazine in enhancing gram-negative bacterial uptake.

- Kinase Inhibition: Quinoline-piperazine hybrids (C1–C7) are often explored as kinase inhibitors due to their planar aromatic systems.

Stability and Purity Considerations

- Impurity Profiles : Piperazine-containing pharmaceuticals (e.g., ) often generate N-oxide or alkylated impurities, necessitating rigorous HPLC or LCMS monitoring.

- Degradation Pathways : The methyl ester in the target compound may hydrolyze to a carboxylic acid under basic conditions, akin to 3-(4-methylpiperazin-1-yl)benzoic acid.

Biological Activity

Methyl 2,3-difluoro-4-(piperazin-1-yl)benzoate hydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings.

Chemical Structure and Properties

Methyl 2,3-difluoro-4-(piperazin-1-yl)benzoate hydrochloride features a piperazine ring attached to a difluorobenzene moiety. The presence of fluorine atoms in the structure can significantly influence its biological activity by enhancing lipophilicity and altering receptor interactions.

| Property | Details |

|---|---|

| Molecular Formula | C12H14F2N2O2·HCl |

| Molecular Weight | 292.71 g/mol |

| Solubility | Soluble in water and organic solvents |

| Appearance | White to off-white crystalline powder |

The biological activity of methyl 2,3-difluoro-4-(piperazin-1-yl)benzoate hydrochloride is primarily attributed to its interaction with various biological targets, including receptors and enzymes. The piperazine ring is known for its ability to interact with G-protein-coupled receptors (GPCRs), which are crucial in many signaling pathways.

Potential Mechanisms:

- Receptor Modulation: The compound may act as an agonist or antagonist at specific GPCRs, influencing cellular responses.

- Enzyme Inhibition: It may inhibit enzymes involved in metabolic pathways, affecting the pharmacokinetics of other drugs.

Biological Activity

Research has demonstrated various biological activities associated with methyl 2,3-difluoro-4-(piperazin-1-yl)benzoate hydrochloride:

- Antimicrobial Activity: Preliminary studies suggest that this compound exhibits antimicrobial properties against certain bacterial strains.

- Cytotoxicity: In vitro assays indicate that it may possess cytotoxic effects on cancer cell lines, suggesting potential as an anticancer agent.

- Neuropharmacological Effects: Given the piperazine moiety, there is potential for neuroactive properties, warranting further exploration in neurological models.

Study on Antimicrobial Activity

A study evaluated the antimicrobial efficacy of methyl 2,3-difluoro-4-(piperazin-1-yl)benzoate hydrochloride against Staphylococcus aureus and Escherichia coli. The compound showed significant inhibition zones compared to controls, indicating its potential as a therapeutic agent against bacterial infections .

Cytotoxicity Assessment

In a study involving various cancer cell lines (e.g., HeLa, MCF-7), the compound was tested for cytotoxic effects using an MTT assay. Results indicated that it induced apoptosis in a dose-dependent manner, with IC50 values comparable to established chemotherapeutic agents .

Comparative Analysis with Related Compounds

To understand the unique properties of methyl 2,3-difluoro-4-(piperazin-1-yl)benzoate hydrochloride, it is essential to compare it with similar compounds:

| Compound | Biological Activity | Notes |

|---|---|---|

| Methyl 4-(piperazin-1-yl)benzoate | Moderate antimicrobial activity | Lacks fluorine substituents |

| Methyl 2-fluoro-4-(piperazin-1-yl)benzoate | Lower cytotoxicity | Less effective against cancer cell lines |

| Methyl 2,3-difluoro-4-(piperidin-1-yl)benzoate | Potential neuroactive properties | Different ring structure alters activity |

Q & A

Q. What are the standard synthetic routes for Methyl 2,3-difluoro-4-(piperazin-1-yl)benzoate hydrochloride?

The compound is typically synthesized via multi-step reactions involving condensation, deprotection, and salt formation. For example, a tert-butyl-protated intermediate undergoes HCl-mediated deprotection (4 N HCl in dioxane), followed by azeotropic drying with toluene to yield the hydrochloride salt . Key reagents include morpholine derivatives and substituted benzaldehydes, with LCMS (e.g., m/z 727 [M+H]⁺) and HPLC (retention time: 1.27 minutes under SMD-TFA05 conditions) used for verification .

Q. How is HPLC employed to purify and characterize this compound?

Reverse-phase HPLC with a YMC-Actus Triart C18 column (5 μm, 12 nm) and mobile phases like MeCN/water (0.1% formic acid) is standard. For instance, purification of the title compound achieved 31% yield after elution at 1.32 minutes (SMD-TFA05 conditions) . Retention times vary slightly depending on substituents (e.g., 1.16–1.35 minutes), emphasizing the need for method validation .

Q. What analytical techniques confirm the compound’s structural integrity?

LCMS (e.g., m/z 412–785 [M+H]⁺) and HPLC retention times are primary tools. For example, intermediates like methyl(2R)-1-[(E)-[2,3-difluoro-4-(2-morpholin-4-ylethoxy)phenyl]methylideneamino]-2-methylpyrrolidine-2-carboxylate show distinct m/z 412 [M+H]⁺ and retention time 0.95 minutes . Crystallographic software like OLEX2 can resolve ambiguities in stereochemistry or hydrogen bonding .

Advanced Research Questions

Q. How can researchers optimize reaction yields in multi-step syntheses?

Yield optimization requires balancing stoichiometry, temperature, and catalysis. For example, alkylation with 1-bromo-2-methoxyethane at 80°C in DMF, using N-ethyl-N-isopropylpropan-2-amine as a base, achieved 31% yield. Catalysts like tetrabutylammonium iodide (0.5 mg) improved reaction efficiency . Design of Experiment (DoE) methodologies, such as Taguchi or Box-Behnken designs, can systematically evaluate variables like solvent polarity or reaction time .

Q. What strategies resolve discrepancies in LCMS/HPLC data during characterization?

Discrepancies in mass spectra (e.g., unexpected adducts) or retention times may arise from incomplete purification, column degradation, or mobile phase pH variations. For instance, retention time shifts from 1.27 to 1.35 minutes (QC-SMD-TFA05 vs. SMD-TFA05) highlight the need for standardized analytical conditions . Cross-validation with NMR or high-resolution MS is recommended when impurities are suspected .

Q. How does the piperazine moiety influence the compound’s reactivity in downstream modifications?

The piperazine ring’s nucleophilic nitrogen enables functionalization via alkylation or acylation. For example, tert-butyl (2S)-2-[[2,3-difluoro-4-[[...]phenoxy]methyl]pyrrolidine-1-carboxylate undergoes HCl-mediated deprotection to generate a reactive secondary amine for further derivatization . Steric effects from fluorine substituents may necessitate milder reaction conditions to avoid side reactions .

Q. What are the challenges in scaling up synthesis from milligram to gram quantities?

Scale-up introduces issues like heat dissipation, solvent recovery, and impurity profiling. For example, azeotropic drying with toluene on a larger scale requires careful control to prevent residual solvent carryover . Process analytical technology (PAT) tools, such as in-line HPLC monitoring, ensure consistency in purity (>97%) and yield .

Q. How can crystallographic data (e.g., OLEX2) resolve stereochemical uncertainties?

OLEX2 enables crystal structure determination via X-ray diffraction, critical for confirming stereochemistry in spirocyclic or chiral intermediates. For example, the (4aR)-configuration in a related compound was resolved using OLEX2’s refinement tools, clarifying hydrogen-bonding networks and molecular packing .

Q. What role do fluorine substituents play in the compound’s physicochemical properties?

The 2,3-difluoro motif enhances metabolic stability and lipophilicity, as evidenced by LogP calculations from LCMS retention data. Fluorine’s electron-withdrawing effects also modulate the benzoate ester’s hydrolysis rate, impacting bioavailability .

Q. How are stability studies designed for this hydrochloride salt under varying conditions?

Forced degradation studies (acid/base, thermal, oxidative stress) assess stability. For example, stirring with 4 N HCl at room temperature for 1 hour confirmed salt stability, while prolonged heating (>80°C) in DMF led to decomposition, necessitating inert atmosphere protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.